

# In-Depth Technical Guide: Influenza Virus Nucleoprotein (NP) Peptide 44-52

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Influenza virus NP (44-52)*

Cat. No.: *B12383220*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of the Influenza virus Nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide, with the sequence CTELKLSDY, is a well-characterized, immunodominant, HLA-A\*01-restricted cytotoxic T lymphocyte (CTL) epitope. Its conserved nature across various influenza A virus strains makes it a significant target for the development of universal influenza vaccines and immunotherapies.

## Core Biochemical and Biophysical Properties

The NP (44-52) peptide is a nonamer with specific physicochemical properties that govern its interaction with the Major Histocompatibility Complex (MHC) class I molecule HLA-A\*01 and subsequent recognition by T-cell receptors (TCRs).

| Property                                                      | Value                                                                                          | Reference |
|---------------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| Amino Acid Sequence                                           | Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr                                                            | [1]       |
| Molecular Formula                                             | C46H74N10O17S                                                                                  |           |
| Molecular Weight                                              | 1087.2 g/mol                                                                                   |           |
| Binding Affinity to HLA-A0101<br>( <i>Thermal Stability</i> ) | Tm = 58.2 °C (for the wild-type peptide)                                                       | [2]       |
| Structural Conformation in Complex with HLA-A0101             | The peptide binds in an extended conformation within the peptide-binding groove of HLA-A*0101. | [1][3]    |

## Immunological Characteristics

The NP (44-52) epitope plays a crucial role in the cell-mediated immune response to influenza A virus infection. Its recognition by CTLs leads to the elimination of infected cells.

| Feature          | Description                                                                                                              | Reference |
|------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| MHC Restriction  | HLA-A01                                                                                                                  | [4]       |
| Immunogenicity   | Elicits robust CD8+ T-cell responses in HLA-A01 positive individuals.                                                    | [4][5]    |
| Cross-reactivity | The sequence is highly conserved across different influenza A virus strains, leading to cross-reactive T-cell responses. |           |
| Role in Immunity | A key target for cytotoxic T lymphocytes, contributing to viral clearance.                                               | [5]       |

# Experimental Protocols

Detailed methodologies for the synthesis, purification, and functional analysis of the NP (44-52) peptide are outlined below. These protocols are based on established techniques and may require optimization for specific experimental conditions.

## Peptide Synthesis and Purification

### Solid-Phase Peptide Synthesis (SPPS) of CTELKLSDY

This protocol describes the Fmoc/tBu-based solid-phase synthesis of the NP (44-52) peptide.

- Resin Selection and Preparation:
  - Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin or a similar suitable resin for C-terminal acid peptides.
  - Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
  - Wash the resin thoroughly with DMF to remove excess piperidine.
- Amino Acid Coupling:
  - Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
  - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
  - Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.
  - Wash the resin with DMF to remove unreacted reagents.

- Repeat Synthesis Cycle:
  - Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser(tBu), Leu, Lys(Boc), Leu, Glu(OtBu), Thr(tBu), Cys(Trt)).
- Final Deprotection:
  - After the final coupling step, perform a final Fmoc deprotection.
- Cleavage and Deprotection:
  - Wash the resin with dichloromethane (DCM) and dry it.
  - Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Washing:
  - Precipitate the cleaved peptide by adding it to cold diethyl ether.
  - Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers and by-products.
  - Dry the peptide pellet under vacuum.

#### Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
- Column: Use a C18 reversed-phase column.
- Mobile Phases:
  - Solvent A: 0.1% TFA in water.
  - Solvent B: 0.1% TFA in acetonitrile.

- Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) to elute the peptide.
- Detection: Monitor the elution profile at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity and mass of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

## T-Cell Activation Assays

### Enzyme-Linked Immunospot (ELISpot) Assay for IFN- $\gamma$ Secretion

This assay quantifies the number of NP (44-52)-specific, IFN- $\gamma$ -secreting T-cells.

- Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN- $\gamma$  capture antibody overnight at 4°C.
- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-A\*01 positive donor using density gradient centrifugation.
- Cell Plating: Wash the coated plate and add  $2 \times 10^5$  PBMCs per well.
- Stimulation: Add the NP (44-52) peptide to the wells at a final concentration of 1-10  $\mu$ g/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of viral peptides).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection:
  - Wash the plate to remove cells.

- Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.
- Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.
- Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

#### Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This flow cytometry-based assay allows for the simultaneous detection of multiple cytokines and cell surface markers on NP (44-52)-specific T-cells.

- Cell Preparation: Isolate PBMCs as described for the ELISpot assay.
- Stimulation:
  - In a 96-well U-bottom plate, add  $1 \times 10^6$  PBMCs per well.
  - Add the NP (44-52) peptide (1-10  $\mu\text{g/mL}$ ) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
  - Include negative and positive controls.
  - Incubate for 1-2 hours at 37°C.
- Inhibition of Protein Secretion: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
- Surface Staining:
  - Wash the cells with FACS buffer (PBS with 2% FBS).

- Stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye for 20-30 minutes at 4°C.
- Fixation and Permeabilization:
  - Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde).
  - Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).
- Intracellular Staining:
  - Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ and TNF-α for 30 minutes at 4°C.
- Data Acquisition and Analysis:
  - Wash the cells and resuspend them in FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data by gating on the live, singlet, CD3+, and CD8+ T-cell populations to determine the percentage of cells producing IFN-γ and/or TNF-α in response to the peptide stimulation.

## Signaling Pathways and Experimental Workflows

The recognition of the NP (44-52) peptide presented by HLA-A\*01 on an antigen-presenting cell (APC) by the TCR on a CD8+ T-cell initiates a complex signaling cascade leading to T-cell activation and effector functions.

## T-Cell Receptor (TCR) Signaling Pathway



[Click to download full resolution via product page](#)

Caption: T-Cell Receptor signaling cascade upon recognition of the NP (44-52) epitope.

# Experimental Workflow for T-Cell Epitope Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of T-cell responses to the NP (44-52) peptide.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. scienceopen.com [scienceopen.com]
- 3. gilson.com [gilson.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Influenza Virus Nucleoprotein (NP) Peptide 44-52]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383220#basic-characteristics-of-influenza-virus-np-44-52]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)